molecular formula C23H18ClNO B4172610 12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B4172610
M. Wt: 359.8 g/mol
InChI Key: JXBJSXXLMUAWGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as CPT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPT belongs to the family of acridine derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of 12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. This compound has been shown to inhibit the activity of various enzymes such as topoisomerase I, acetylcholinesterase, and monoamine oxidase. This compound has also been shown to modulate the activity of various receptors such as the serotonin and dopamine receptors.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase I. This compound has also been shown to inhibit the replication of various viruses such as HIV, herpes simplex virus, and influenza virus. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its high potency. This compound has been shown to exhibit biological activities at low concentrations, making it an attractive compound for drug development. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to administer the compound in vivo.

Future Directions

There are several future directions for the research of 12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One of the areas of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. In addition, the potential use of this compound as a therapeutic agent for various diseases such as cancer, viral infections, and neurodegenerative diseases warrants further investigation.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in various preclinical studies. Its potential therapeutic applications in cancer, viral infections, and neurodegenerative diseases make it an attractive compound for drug development. Further research is needed to fully understand the mechanism of action of this compound and its potential use as a therapeutic agent.

Scientific Research Applications

12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antifungal activities. This compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, this compound has been studied for its potential use as an antidepressant and anxiolytic agent.

Properties

IUPAC Name

12-(2-chlorophenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO/c24-17-9-4-3-8-16(17)22-21-15-7-2-1-6-14(15)12-13-19(21)25-18-10-5-11-20(26)23(18)22/h1-4,6-9,12-13,22,25H,5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBJSXXLMUAWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=CC=C5Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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12-(2-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

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